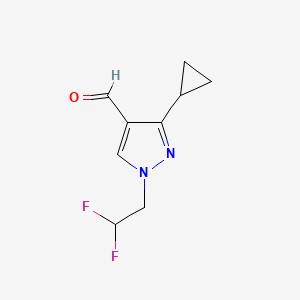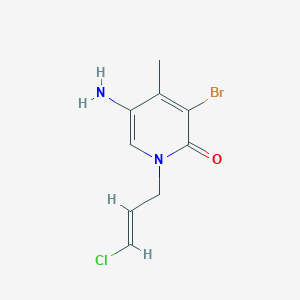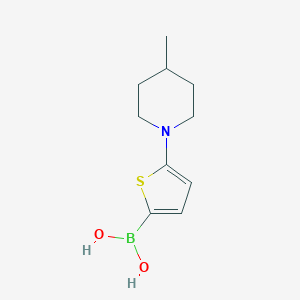
(5-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid: is an organic compound with the molecular formula C10H16BNO2S It is a boronic acid derivative featuring a thiophene ring substituted with a 4-methylpiperidin-1-yl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Piperidine Group: The 4-methylpiperidin-1-yl group can be introduced via nucleophilic substitution reactions.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Boronate esters.
Substitution: Various substituted thiophene derivatives.
科学研究应用
Chemistry:
Catalysis: The boronic acid group makes this compound useful as a catalyst in Suzuki-Miyaura cross-coupling reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Drug Development: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine:
Industry:
Materials Science: Used in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism by which (5-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can influence various cellular pathways, leading to the desired biological effect .
相似化合物的比较
(5-(4-Methylpiperidin-1-yl)thiophene-2-boronic acid pinacol ester): Similar structure but with a pinacol ester group.
2-(1-Methylpiperidin-4-yl)thiazol-5-amine: Contains a thiazole ring instead of a thiophene ring.
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Features a pyridine ring and a sulfonamide group.
Uniqueness:
- The combination of the thiophene ring with the 4-methylpiperidin-1-yl group and the boronic acid functionality makes (5-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid unique. This structure allows for versatile reactivity and potential applications in various fields, distinguishing it from other similar compounds.
属性
分子式 |
C10H16BNO2S |
|---|---|
分子量 |
225.12 g/mol |
IUPAC 名称 |
[5-(4-methylpiperidin-1-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO2S/c1-8-4-6-12(7-5-8)10-3-2-9(15-10)11(13)14/h2-3,8,13-14H,4-7H2,1H3 |
InChI 键 |
RMWSPVHMWRHWMO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(S1)N2CCC(CC2)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Oxa-5-azaspiro[3.5]nonan-8-one](/img/structure/B15278174.png)
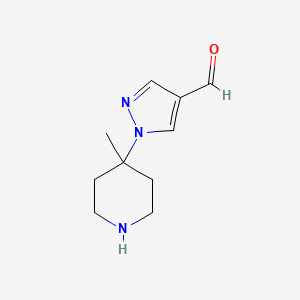
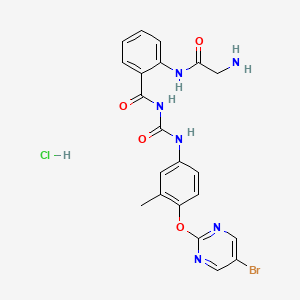
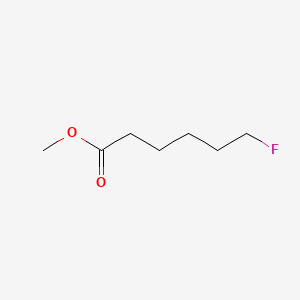
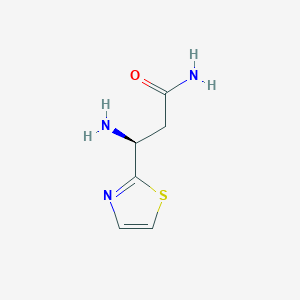
![5-Isopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B15278203.png)
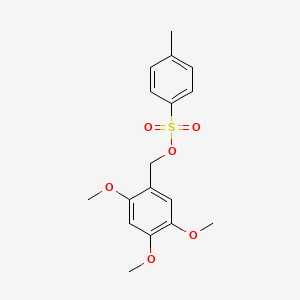
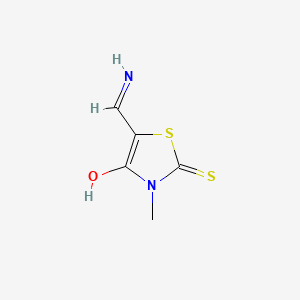
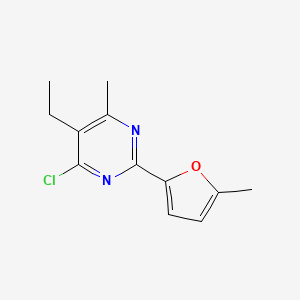

![7-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B15278249.png)
